

The Crystal Structure of Chromium Nickel Oxides: An In-depth Technical Guide

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures of chromium nickel oxides, with a primary focus on the versatile nickel chromite (NiCr_2O_4) spinel. It delves into the various crystallographic phases, detailed synthesis methodologies, and the interplay between structure and properties. This document is intended to serve as a valuable resource for researchers in materials science, chemistry, and drug development, offering the foundational knowledge required for the synthesis and application of these materials.

Introduction to Chromium Nickel Oxides

Chromium nickel oxides are a class of inorganic compounds that exhibit a range of interesting physical and chemical properties, making them attractive for various applications, including catalysis, magnetic materials, and pigments. The most extensively studied member of this family is nickel chromite (NiCr_2O_4), which adopts the spinel crystal structure. The arrangement of Ni^{2+} and Cr^{3+} cations within the oxygen lattice, along with temperature-dependent phase transitions, gives rise to its unique characteristics. This guide will explore the intricacies of the

NiCr₂O₄ spinel structure and touch upon other potential crystal structures within the chromium-nickel-oxygen system.

Crystal Structure of Nickel Chromite (NiCr₂O₄) Spinel

Nickel chromite (NiCr₂O₄) is a normal spinel where Ni²⁺ ions occupy the tetrahedral (A) sites and Cr³⁺ ions occupy the octahedral (B) sites within a face-centered cubic (FCC) lattice of oxygen anions. The general formula for a spinel is AB₂O₄. The crystal structure of NiCr₂O₄ undergoes temperature-dependent phase transitions, leading to cubic, tetragonal, and orthorhombic symmetries.

Cubic Phase (High-Temperature)

Above approximately 310 K, NiCr₂O₄ exists in a cubic spinel structure with the space group Fd-3m.[1] In this phase, the Ni²⁺ ions in the tetrahedral sites are subject to orbital degeneracy of their ground state, which is a precursor to the Jahn-Teller distortion observed at lower temperatures.[2]

Tetragonal Phase (Room Temperature)

As the temperature is lowered below 310 K, a cooperative Jahn-Teller distortion of the NiO₄ tetrahedra leads to a structural phase transition from cubic to tetragonal symmetry.[1][2] This distortion elongates the unit cell along the c-axis, and the space group is lowered to I4₁/amd.[3]

Orthorhombic Phase (Low-Temperature)

Upon further cooling to around 65-70 K, NiCr₂O₄ undergoes another structural phase transition from tetragonal to orthorhombic symmetry with the space group Fddd.[1][4] This transition is coupled with the onset of ferrimagnetic ordering.[4]

Crystallographic Data

The following tables summarize the key crystallographic data for the different phases of NiCr₂O₄.

Table 1: Crystallographic Data for NiCr₂O₄ Phases

Phase	Crystal System	Space Group	Lattice Parameters (Å)	Reference
Cubic	Cubic	Fd-3m	$a \approx 8.301 - 8.317$	[5]
Tetragonal	Tetragonal	I4 ₁ /amd	$a \approx 5.76, c \approx 8.48$	[3]
Orthorhombic	Orthorhombic	Fddd	$a \approx 8.171, b \approx 8.184, c \approx 8.563$	[4]

Table 2: Atomic Positions for Tetragonal NiCr₂O₄ (I4₁/amd)

Atom	Wyckoff Position	x	y	z	Reference
Ni	4a	0	0.75	0.125	[6]
Cr	8d	0	0	0.5	[6]
O	16h	0	0.25+y'	0.75+z'	[6]

Note: The exact fractional coordinates for oxygen (y' and z') can vary slightly depending on the specific experimental conditions and refinement. For the cubic Fd-3m and orthorhombic Fddd space groups, the cation positions are typically fixed at special Wyckoff positions.

Other Potential Crystal Structures: The Delafossite Structure

While the spinel structure is dominant for NiCr₂O₄, other crystal structures are known for related ternary oxides. One such example is the delafossite structure (ABO₂). Although a nickel-chromium oxide with a delafossite structure (NiCrO₂) is not widely reported, the analogous copper chromite, CuCrO₂, provides a valuable case study for this structural type.

The delafossite structure consists of alternating layers of linearly coordinated A-site cations (e.g., Cu⁺) and layers of edge-sharing BO₆ octahedra (e.g., CrO₆).^{[7][8]} This layered structure leads to anisotropic physical properties. The synthesis of delafossite phases often requires

specific conditions, such as high temperatures, and can be achieved through methods like solid-state reactions or sol-gel synthesis.[9]

Table 3: Crystallographic Data for Delafossite CuCrO₂

Crystal System	Space Group	Lattice Parameters (Å)	Reference
Rhombohedral	R-3m	$a \approx 2.972, c \approx 17.065$	[9]

Experimental Protocols for Synthesis

The synthesis of chromium nickel oxides can be achieved through various methods, each offering distinct advantages in controlling the material's properties such as crystallinity, particle size, and morphology.

Solid-State Reaction

This is a conventional method for producing polycrystalline powders.

Methodology:

- Precursors: High-purity nickel oxide (NiO) and chromium(III) oxide (Cr₂O₃) powders.
- Molar Ratio: A stoichiometric 1:1 molar ratio of NiO and Cr₂O₃ is used.
- Mixing: The precursor powders are intimately mixed by grinding in an agate mortar or by ball milling to ensure homogeneity.
- Calcination: The mixture is pressed into pellets and calcined in air at high temperatures, typically ranging from 900°C to 1300°C, for several hours.[2][10] Multiple grinding and calcination steps may be necessary to achieve a single-phase product. The heating and cooling rates can influence the final particle size and strain.

Sol-Gel Synthesis

The sol-gel method is a wet-chemical route that allows for the synthesis of nanoparticles with high purity and homogeneity at lower temperatures compared to the solid-state method.

Methodology:

- **Precursors:** Nickel nitrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$) and chromium nitrate ($\text{Cr}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$) are common metal precursors. A complexing/gelling agent such as citric acid or stearic acid is also used.[11][12]
- **Molar Ratios:** The molar ratio of metal nitrates to the complexing agent is a critical parameter. For example, a 1:2 molar ratio of total metal nitrates to citric acid can be used.
- **Sol Formation:** The precursors are dissolved in a suitable solvent, typically deionized water or ethanol, to form a homogeneous solution (sol).
- **Gelation:** The sol is heated (e.g., at 80-100°C) with continuous stirring to evaporate the solvent and promote the formation of a viscous gel.
- **Drying and Calcination:** The gel is dried in an oven (e.g., at 150°C) to remove residual solvent and then calcined at a specific temperature (e.g., 700-800°C) to induce crystallization of the desired oxide phase.

Co-precipitation

Co-precipitation is a simple and effective method for synthesizing fine oxide powders.

Methodology:

- **Precursors:** Aqueous solutions of nickel nitrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$) and chromium nitrate ($\text{Cr}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$). A precipitating agent such as ammonium hydroxide (NH_4OH) or sodium hydroxide (NaOH) is used.
- **Molar Ratios:** Stoichiometric amounts of the nickel and chromium salt solutions are mixed.
- **Precipitation:** The precipitating agent is added dropwise to the heated metal salt solution (e.g., 70-80°C) under vigorous stirring to induce the simultaneous precipitation of nickel and chromium hydroxides.[5]
- **pH Control:** The pH of the solution is carefully controlled and maintained in a specific range (e.g., 6.5-8) to ensure complete precipitation and control particle size.[5]

- Aging, Washing, and Drying: The precipitate is aged in the mother liquor, followed by filtration, washing with deionized water to remove impurities, and drying in an oven.
- Calcination: The dried precursor is calcined at a suitable temperature (e.g., 650°C) to convert the hydroxides into the final oxide product.[5]

Hydrothermal Synthesis

Hydrothermal synthesis is carried out in a sealed vessel (autoclave) at elevated temperatures and pressures, allowing for the formation of highly crystalline materials.

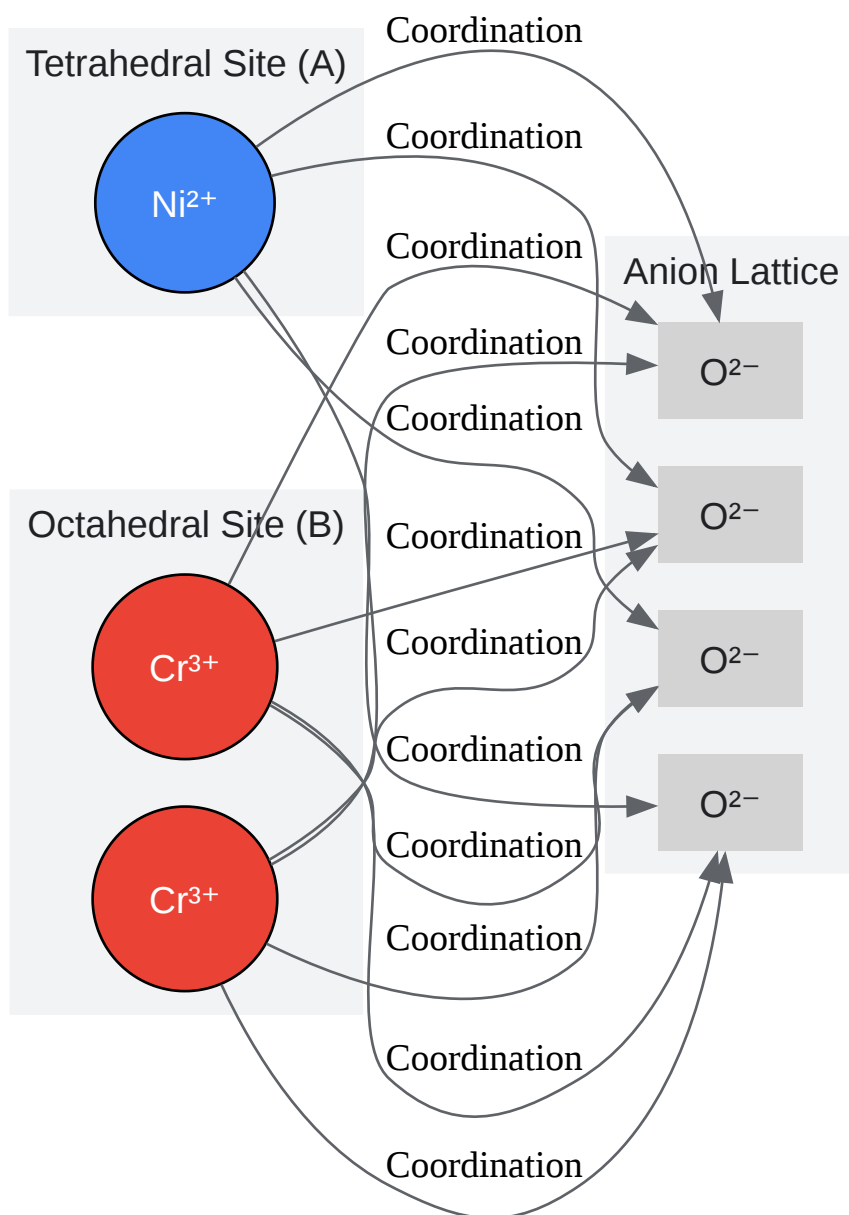
Methodology:

- Precursors: Similar to the co-precipitation method, water-soluble nickel and chromium salts are used.
- Reaction: The precursor solution is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 180-200°C) for a defined period.
- Product Recovery: After the reaction, the autoclave is cooled to room temperature, and the product is collected by filtration, washed, and dried.

Visualizations

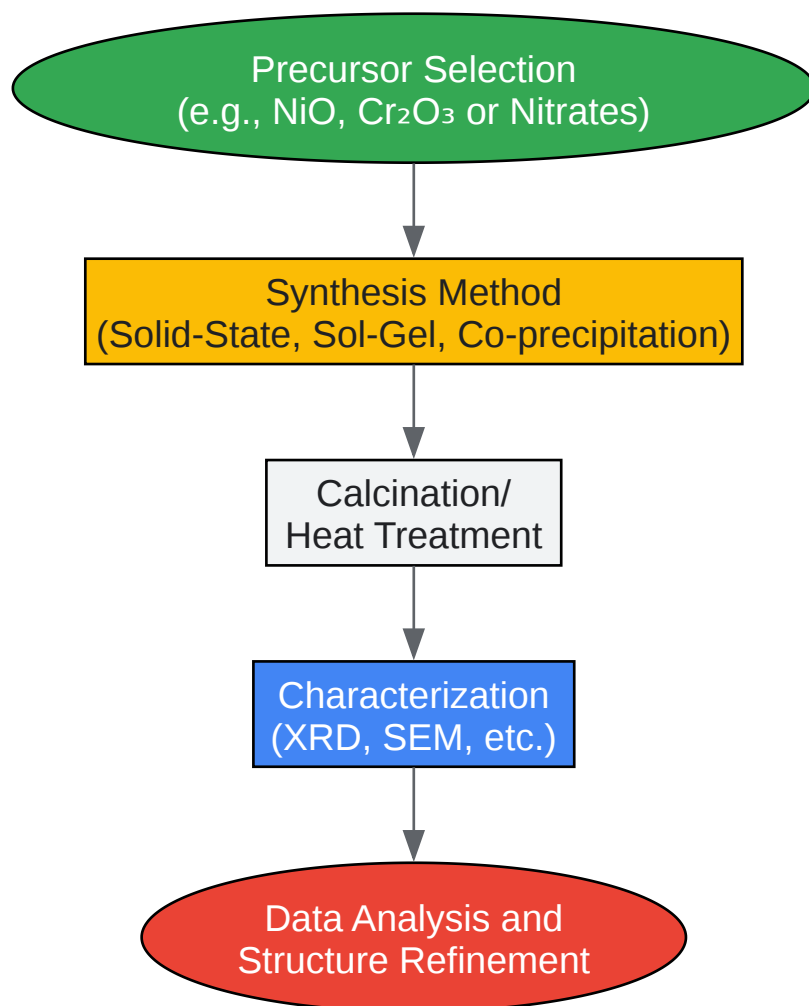
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the crystal structure of spinel NiCr_2O_4 and a general workflow for its synthesis and characterization.



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Caption: Spinel Crystal Structure of NiCr_2O_4 .



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Caption: General Experimental Workflow.

Conclusion

The crystal structure of chromium nickel oxides, particularly the NiCr_2O_4 spinel, is a rich and complex field of study. The ability to exist in cubic, tetragonal, and orthorhombic phases, coupled with the versatility of synthesis methods, allows for the tuning of its properties for specific applications. This guide has provided a detailed overview of the crystallographic data and experimental protocols necessary for researchers to delve into the synthesis and characterization of these fascinating materials. Further exploration into less common phases and the influence of doping on the crystal structure will undoubtedly open up new avenues for scientific discovery and technological innovation.

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